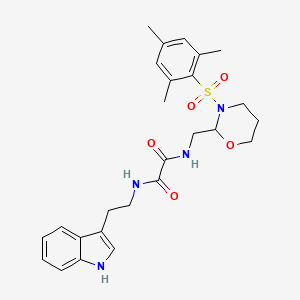

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Beschreibung

N1-(2-(1H-Indol-3-yl)ethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct functional groups:

- N1-substituent: A 2-(1H-indol-3-yl)ethyl group, which introduces an indole moiety known for its prevalence in bioactive molecules (e.g., serotonin, tryptophan derivatives) .

The oxalamide backbone (N,N'-disubstituted ethanediamide) is a common scaffold in flavor chemistry and drug design due to its ability to engage in hydrogen bonding and modulate receptor interactions .

Eigenschaften

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O5S/c1-17-13-18(2)24(19(3)14-17)36(33,34)30-11-6-12-35-23(30)16-29-26(32)25(31)27-10-9-20-15-28-22-8-5-4-7-21(20)22/h4-5,7-8,13-15,23,28H,6,9-12,16H2,1-3H3,(H,27,31)(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKQLHDAXDMMHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anti-inflammatory properties. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by its molecular formula . It contains an indole moiety, which is often associated with various biological activities, and an oxalamide structure that may enhance its pharmacological profile.

Antiviral Activity

Research indicates that compounds similar to N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exhibit significant inhibitory effects against human immunodeficiency virus (HIV). A patent describes the synthesis of related compounds that demonstrate efficacy in inhibiting HIV replication, suggesting a potential application for this compound in antiviral therapies .

Case Study 1: Antiviral Efficacy

A study focused on the synthesis and evaluation of indole derivatives demonstrated that certain compounds could inhibit HIV replication effectively. The mechanism was attributed to interference with viral entry or replication processes . While N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide was not directly tested, its structural components align with those known to exhibit such effects.

Case Study 2: Inflammatory Response Modulation

In another investigation into indole derivatives, researchers evaluated their impact on macrophage activation. The study found that specific indole compounds significantly reduced the expression of inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages . This suggests a potential pathway through which N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide could exert anti-inflammatory effects.

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Mechanism of Action |

|---|---|---|

| Antiviral | Indole derivatives | Inhibition of HIV replication |

| Anti-inflammatory | Indole-based compounds | Reduction of TNF-α and IL-6 expression |

Table 2: Structural Characteristics

| Component | Description |

|---|---|

| Indole Moiety | Associated with diverse biological activities |

| Oxalamide Structure | Potentially enhances pharmacological effects |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Oxalamide Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and functional properties between the target compound and related oxalamides:

Key Findings

Substituent-Driven Bioactivity: The indole group in the target compound may confer receptor-binding properties distinct from S336’s pyridyl or dimethoxybenzyl groups. Indole derivatives are known to interact with neurological or antimicrobial targets . The mesitylsulfonyl group likely enhances metabolic stability compared to smaller sulfonyl groups (e.g., fluorophenyl in ) due to steric hindrance, reducing enzyme accessibility .

Flavor vs. Therapeutic Potential: S336 and S5456 are validated flavor compounds, whereas the target compound’s indole and mesitylsulfonyl groups suggest divergent applications. Indole derivatives are rarely used in flavor chemistry but are prominent in drug discovery (e.g., kinase inhibitors) .

Enzyme Interactions :

- S5456’s moderate CYP3A4 inhibition contrasts with the target compound’s lack of data. The mesitylsulfonyl group’s bulk may reduce off-target enzyme interactions compared to smaller substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.